n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of dodecylamine with heptafluorobutyric anhydride or heptafluorobutyric acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the heptafluorobutanamide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dodecyl chain can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is primarily related to its ability to interact with biological membranes and proteins. The dodecyl chain allows it to integrate into lipid bilayers, while the heptafluorobutanamide group can form hydrogen bonds and other interactions with protein residues. This dual functionality makes it useful in studying membrane dynamics and protein-lipid interactions .
Comparison with Similar Compounds
Similar Compounds
n-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another amphiphilic compound used in membrane protein studies.
Dodecyl-2-(trimethylammonio)ethylphosphate: A zwitterionic surfactant with similar applications in biochemistry.
Uniqueness
n-Dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide group, which imparts distinct chemical and physical properties. The fluorine atoms enhance its stability and resistance to degradation, making it suitable for various specialized applications .
Properties
CAS No. |
2284-51-7 |
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Molecular Formula |
C16H26F7NO |
Molecular Weight |
381.37 g/mol |
IUPAC Name |
N-dodecyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C16H26F7NO/c1-2-3-4-5-6-7-8-9-10-11-12-24-13(25)14(17,18)15(19,20)16(21,22)23/h2-12H2,1H3,(H,24,25) |
InChI Key |
UTGSQSVMPFAJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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